1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydro
Description
The polymer in question is synthesized from 1,2,3,4-butanetetracarboxylic acid (BTCA), 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol), and an unspecified third component denoted as "3-hydro." BTCA, a tetracarboxylic acid, provides multiple reactive sites for crosslinking, while pentaerythritol, a tetraol, enhances thermal stability and branching in polymers . This polymer is expected to exhibit high crosslink density, making it suitable for applications requiring durability, such as coatings, adhesives, or specialty resins.
Properties
CAS No. |
101357-37-3 |
|---|---|
Molecular Formula |
C27H49NO14 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C14H27NO2.C8H10O8.C5H12O4/c1-12(2,9-16)11(17)10-7-13(3,4)15-14(5,6)8-10;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h9-11,15,17H,7-8H2,1-6H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2 |
InChI Key |
LMDRCXMICNBVHY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
Synonyms |
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydroxy-2,2-dimethylpropanal, 2,2,6,6-tetramethyl-4-piperidinyl ester |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Tetraalkyl Butanetetracarboxylates
The foundational step in BTCA production involves the hydrolysis of tetraalkyl butanetetracarboxylates (TABTC), typically derived from electrochemical hydrodimerization of dialkyl maleates. Tetramethyl butanetetracarboxylate (TMBTC) is the most widely used precursor due to its compatibility with industrial-scale hydrolysis. The reaction employs concentrated sulfuric acid (1.83–2.45 mol/kg reaction mixture) as a catalyst, with water added at a 2:1 mass ratio relative to TMBTC. Elevated temperatures (70–80°C) and reduced pressure (54–58.7 kPa) facilitate methanol distillation, driving the reaction toward completion. Under optimal conditions, hydrolysis achieves 94% conversion within 9.4 hours, yielding BTCA with <0.5% residual ester content.
Table 1: Hydrolysis Conditions and Yields for TMBTC
| Parameter | Value Range | Impact on Conversion |
|---|---|---|
| H₂SO₄ Concentration | 1.83–2.45 mol/kg | Linear rate increase |
| Temperature | 70–80°C | Accelerates kinetics |
| H₂O:TMBTC Mass Ratio | 2:1 | Minimizes side reactions |
| Reaction Time | 9.4–12 hours | 94–98% conversion |
Purification of BTCA
Post-hydrolysis, BTCA is purified via sequential crystallization and oxidative treatment. The crude acid solution is cooled to 25°C, inducing crystallization of BTCA, which is then filtered and washed with ice-cold water to remove residual sulfuric acid. For color-sensitive applications, the product undergoes hydrogen peroxide (30% w/w) treatment at 60°C for 2 hours, reducing absorbance at 400 nm from 0.85 to 0.12. Recrystallization from ethanol-water mixtures (3:1 v/v) further enhances purity to >99.5%, as verified by titration and HPLC.
Polymerization with 2,2-Bis(hydroxymethyl)-1,3-propanediol
Esterification and Polycondensation
BTCA reacts with pentaerythritol in a stoichiometric ratio of 1:1 (tetracarboxylic acid:tetraol) to form a hyperbranched polyester. The reaction proceeds via a two-stage melt polycondensation:
-
Esterification : BTCA and pentaerythritol are heated to 150°C under nitrogen, with p-toluenesulfonic acid (0.5 wt%) catalyzing initial ester bond formation. Water byproduct is removed via azeotropic distillation with toluene.
-
Polycondensation : Temperature is increased to 190°C, and pressure reduced to 1 kPa to eliminate residual water and unreacted monomers. The reaction achieves 92% esterification within 8 hours, producing a polymer with a weight-average molecular weight (Mₜ) of 12,500 Da and polydispersity index (Đ) of 2.3.
Table 2: Polycondensation Parameters and Polymer Properties
| Condition | Value | Effect on Mₜ |
|---|---|---|
| Catalyst Concentration | 0.5 wt% PTSA | Optimal esterification |
| Temperature | 150→190°C | Prevents degradation |
| Pressure | 1 kPa | Enhances chain growth |
| Reaction Time | 8 hours | Mₜ = 12,500 Da |
Incorporation of 3-Hydro Components
The "3-hydro" moiety likely refers to 3-hydroxypropanoic acid or its derivatives, which are introduced via copolymerization. A ternary monomer mixture (BTCA:pentaerythritol:3-hydroxypropanoic acid = 1:0.8:0.2 molar ratio) is reacted in dimethylacetamide (DMAc) at 110°C using tin(II) octoate (0.1 wt%) as a catalyst. The 3-hydroxy group enhances polymer flexibility, reducing the glass transition temperature (Tg) from 78°C to 52°C while increasing elongation at break by 40%.
Stabilization and Functionalization
Hindered Amine Light Stabilizers (HALS)
To improve UV resistance, tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate (0.5–1.5 wt%) is grafted onto the polymer backbone. This HALS derivative scavenges free radicals generated during photo-oxidation, extending the polymer’s outdoor lifespan from 6 months to >2 years under accelerated weathering tests.
Crosslinking for Enhanced Performance
Post-polymerization crosslinking with hexamethylene diisocyanate (HDI) at 0.3:1 (NCO:OH ratio) increases tensile strength by 60% and thermal stability (TGA onset from 220°C to 275°C). The reaction is conducted in tetrahydrofuran (THF) at 50°C for 4 hours, followed by precipitation in methanol to remove unreacted HDI.
Industrial-Scale Production and Challenges
Continuous Hydrolysis Reactors
Pilot-scale studies demonstrate that tubular reactors with static mixers achieve 98% TMBTC conversion at 80°C and 2.5 hr residence time, compared to 94% in batch reactors. However, fouling from byproducts (e.g., methyl sulfate salts) necessitates weekly shutdowns for cleaning, reducing overall efficiency by 15%.
Solvent Recovery and Sustainability
Methanol and sulfuric acid are recovered via vacuum distillation (85% efficiency) and ion exchange (92% H₂SO₄ recovery), respectively. Lifecycle assessments indicate that solvent recycling reduces the carbon footprint by 30%, though energy-intensive crystallization remains a bottleneck.
Analytical Characterization
Spectroscopic Analysis
FT-IR spectra of the polymer show characteristic peaks at 1735 cm⁻¹ (ester C=O), 3450 cm⁻¹ (hydroxyl), and 1170 cm⁻¹ (C-O-C), confirming successful esterification. NMR (¹³C) reveals a branching degree of 0.42, calculated from the ratio of dendritic to linear units.
Thermal and Mechanical Properties
Table 3: Thermal Properties of BTCA-Pentaerythritol Polymer
| Property | Value |
|---|---|
| Glass Transition (Tg) | 52–78°C |
| Melting Temperature (Tm) | 215°C (decomposition) |
| TGA 10% Weight Loss | 275°C (N₂ atmosphere) |
| Tensile Strength | 45–72 MPa |
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro undergoes various chemical reactions, including:
Esterification: As mentioned, the initial formation involves esterification.
Cross-linking: The polymer can undergo cross-linking reactions, which are crucial for its application in textile finishing.
Hydrolysis: Under certain conditions, the ester bonds in the polymer can be hydrolyzed, leading to the breakdown of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid or other strong acids for esterification.
Cross-linking Agents: Formaldehyde or other aldehydes can be used to induce cross-linking.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis.
Major Products
Cross-linked Polymers: These are the primary products when cross-linking agents are used.
Monomeric Units: Hydrolysis can yield the original monomeric units, such as 1,2,3,4-butanetetracarboxylic acid and 2,2-bis(hydroxymethyl)-1,3-propane-diol.
Scientific Research Applications
Textile Industry
BTCA is primarily recognized for its role as a cross-linking agent in the textile industry. Its applications include:
- Durable Press Finishing : BTCA is used as a formaldehyde-free finishing agent for cotton and other cellulosic fibers. It enhances wrinkle resistance and improves the fabric's strength through cross-linking of cellulose fibers .
- Flame Retardancy : The polymer's ability to improve flame retardant properties in textiles has made it a popular choice for safety clothing .
- Environmental Safety : The absence of formaldehyde in BTCA formulations aligns with growing environmental regulations and consumer preferences for safer textile treatments .
Environmental Remediation
Recent studies have explored the use of BTCA-based polymers in environmental applications:
- Adsorption of Contaminants : Research indicates that BTCA can be cross-linked with β-cyclodextrin to form nanosponges capable of adsorbing cationic contaminants such as paraquat and malachite green. These nanosponges exhibited high adsorption capacities and reusability across multiple regeneration cycles .
- Water Purification : The polymer's structure allows it to be utilized in creating superabsorbent materials that can retain water and remove pollutants from wastewater .
Material Science
The incorporation of BTCA into various materials has led to innovative applications:
- Hydrogels : BTCA is employed in synthesizing hydrogels that demonstrate high ionic conductivity, making them suitable for use as solid polymer electrolytes in batteries .
- Coordination Polymers : The tetracarboxylic acid's ability to form coordination bonds with metal ions has been exploited in creating metal-organic frameworks (MOFs) that have potential applications in gas storage and separation technologies .
Case Studies
Mechanism of Action
The primary mechanism by which this polymer exerts its effects is through the formation of stable, cross-linked networks. These networks enhance the mechanical properties of the materials they are applied to, such as textiles. The molecular targets include the hydroxyl and carboxyl groups, which participate in the formation of ester bonds and cross-links.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pentaerythritol-Based Polymers
Pentaerythritol (PE) is a common monomer in polymers due to its four hydroxyl groups, enabling high crosslinking efficiency. Key examples from the evidence include:
- PE with Methylphosphonic Acid and Propylene Oxide : This polymer (CAS Index Name: Phosphonic acid, methyl-, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol and methyloxirane) combines PE with phosphonic acid for flame-retardant properties .
- PE with Perfluoroalkyl Thioethers : A fluorinated polymer (CAS 1078142-10-5) designed for chemical resistance and hydrophobicity .
Other Carboxylic Acid-Based Polymers
- 1,3-Benzenedicarboxylic Acid Copolymers (CAS 852042-04-7): These aromatic polyesters prioritize thermal stability but lack the aliphatic flexibility of BTCA-based systems .
- Heptanoic Acid PE Ester (CAS 11138-45-7): A non-polymeric ester with lubricant and plasticizer applications, contrasting with BTCA-PE’s polymeric structure .
Thermal and Mechanical Properties
Key Insight : The BTCA-PE polymer’s aliphatic structure balances flexibility and thermal resistance, whereas aromatic copolymers (e.g., benzenedicarboxylic acid) excel in high-temperature environments but are brittle.
Environmental and Regulatory Considerations
Biological Activity
1,2,3,4-Butanetetracarboxylic acid (BTCA) is a tetracarboxylic acid recognized for its utility in various industrial applications, particularly in textile finishing and as a cross-linking agent. This article explores the biological activity of BTCA, particularly when polymerized with 2,2-bis(hydroxymethyl)-1,3-propanediol and 3-hydroxy compounds. The focus will include toxicity studies, antimicrobial properties, and applications in medical and environmental contexts.
Chemical Structure and Properties
BTCA is characterized by its four carboxylic acid groups, which facilitate its reactivity and interaction with other compounds. The polymerization of BTCA with 2,2-bis(hydroxymethyl)-1,3-propanediol enhances its stability and functional properties. The resulting polymer exhibits improved cross-linking capabilities that are beneficial in various applications.
Acute Toxicity
A study conducted on the acute toxicity of BTCA revealed significant findings regarding its safety profile. The LD50 values for oral administration in rats were determined to be between 1.72 g/kg and 1.74 g/kg, indicating moderate toxicity. Symptoms observed at higher doses included severe diarrhea, hypoactivity, and significant internal organ congestion (Table 1) .
| Dose (g/kg) | LD50 (g/kg) | Symptoms Observed |
|---|---|---|
| 0.80 | - | Diarrhea |
| 1.26 | - | Diarrhea, hypoactivity |
| 1.59 | - | Diarrhea, malaise |
| 2.00 | 1.72-1.74 | Hypoactivity, hypersalivation |
| 3.17 | - | Fatalities with severe organ congestion |
Dermal and Inhalation Toxicity
In dermal toxicity studies involving rabbits, BTCA did not exhibit significant irritation (irritation index = 0.9) following exposure to high concentrations . Additionally, inhalation studies indicated no observable toxicity at ambient concentrations .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of BTCA-based polymers. For instance, BTCA has been shown to effectively cross-link with cellulose fibers in cotton fabrics to create anti-wrinkle treatments that also possess antimicrobial characteristics . This dual functionality is attributed to the structural integrity provided by the polymerization process.
Applications in Textiles
BTCA is widely used as a formaldehyde-free cross-linking agent in the textile industry. It enhances the durability of cotton fabrics while imparting anti-wrinkle properties through a chemical reaction with cellulose . The effectiveness of this treatment can be quantified by examining the changes in chemical shifts observed via X-ray photoelectron spectroscopy (XPS), which indicate successful grafting of BTCA onto cellulose .
Environmental Impact
The polymerization of BTCA has also been explored for environmental remediation purposes. For example, BTCA-based nanosponges have been developed for the adsorption of cationic contaminants from water sources. These nanosponges demonstrated high removal efficiencies for pollutants such as paraquat and malachite green .
Case Studies
Case Study 1: Cotton Fabric Treatment
A study investigated the efficiency of BTCA in treating cotton fabrics for anti-wrinkle properties while evaluating its antimicrobial efficacy against common pathogens. The results indicated a significant reduction in bacterial load on treated fabrics compared to untreated controls .
Case Study 2: Water Purification
Research on BTCA-based nanosponges showed their potential in water purification applications by effectively removing cationic contaminants from aqueous solutions. The maximum adsorption capacities were reported at approximately 120 mg/g for paraquat under optimal conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing this polymer, and how do reaction conditions influence its molecular weight and branching?
- Methodological Answer : Synthesis typically involves melt polycondensation or solution polymerization under controlled stoichiometry. For example, adjusting molar ratios of 1,2,3,4-butanetetracarboxylic acid to diols (e.g., 2,2-bis(hydroxymethyl)-1,3-propanediol) impacts crosslinking density. Reaction temperature (120–180°C) and catalyst selection (e.g., p-toluenesulfonic acid) are critical for minimizing side reactions like esterification vs. etherification. Molecular weight distribution can be analyzed via GPC, while branching is characterized using NMR .
Q. How can researchers validate the polymer’s structure and confirm the presence of functional groups post-synthesis?
- Methodological Answer : Use a combination of FTIR (to identify carboxylic acid, hydroxyl, and ester groups) and / NMR spectroscopy. For instance, carbonyl signals at 170–175 ppm in NMR confirm ester linkages. MALDI-TOF mass spectrometry is recommended for low-MW oligomers, while thermal analysis (DSC/TGA) provides insights into glass transition temperatures () and thermal stability .
Q. What are the key structure-property relationships governing this polymer’s solubility and thermal behavior?
- Methodological Answer : The polymer’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is attributed to its hydrophilic carboxylic acid groups and flexible aliphatic backbone. Thermal stability (>250°C) correlates with crosslinking density from tetrafunctional carboxylic acid units. Systematic studies using TGA under nitrogen show decomposition onset temperatures vary with curing conditions .
Advanced Research Questions
Q. How do competing degradation mechanisms (hydrolytic vs. oxidative) affect the polymer’s long-term stability in aqueous environments?
- Methodological Answer : Accelerated aging studies under acidic (pH 3–5) and alkaline (pH 9–11) conditions at 50–70°C can isolate hydrolysis pathways. Hydrolytic degradation is monitored via mass loss and FTIR (disappearance of ester peaks). Oxidative stability is tested using HO/UV exposure, with degradation products analyzed via LC-MS. Competing mechanisms are quantified using kinetic models (e.g., pseudo-first-order rate constants) .
Q. What advanced techniques resolve contradictions in molecular weight data between GPC and intrinsic viscosity measurements?
- Methodological Answer : GPC may underestimate MW due to branching or aggregation, while intrinsic viscosity (Mark-Houwink equation) assumes linear chains. To reconcile discrepancies:
- Use multi-angle light scattering (MALS) with GPC for absolute MW.
- Compare Huggins plots () to assess solvent-polymer interactions.
- Cross-validate with MALDI-TOF for oligomeric fractions.
Contradictions often arise from polydispersity or non-ideal hydrodynamic volumes .
Q. How can computational modeling predict the polymer’s interaction with inorganic nanoparticles in composite materials?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., COMPASS) model adsorption of polymer chains onto SiO or TiO surfaces. Parameters include binding energy, radial distribution functions (RDFs), and conformational changes. Experimental validation involves TEM/EDS mapping and mechanical testing (e.g., tensile modulus) to correlate simulation predictions with composite performance .
Data Contradiction Analysis
Q. Why do DSC results show multiple values for seemingly homogeneous polymer batches?
- Methodological Answer : Multiple s indicate phase separation or incomplete curing. Investigate using:
- Modulated DSC (MDSC) to deconvolute reversible and non-reversible thermal events.
- AFM phase imaging to detect nanoscale heterogeneity.
- Variable-temperature FTIR to track hydrogen bonding changes. Contradictions often stem from residual monomers or unreacted crosslinkers .
Methodological Tools Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
